
1-Benzoylcyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring bonded to a benzoyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts using DBU as the base in dichloromethane (CH₂Cl₂) . This method yields 1,1-cyclopropane aminoketones efficiently.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The amine group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, ketones, and alcohols .
Scientific Research Applications
1-Benzoylcyclopropan-1-amine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzoylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring and amine group allow it to bind to specific sites, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine: This compound shares a similar cyclopropane structure but has a different aromatic substituent.
Cyclopropylamine: A simpler analog with only an amine group attached to the cyclopropane ring.
Uniqueness: 1-Benzoylcyclopropan-1-amine is unique due to the presence of both a benzoyl group and an amine group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1-aminocyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C10H11NO/c11-10(6-7-10)9(12)8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
InChI Key |
XCXPTIZEOQRRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13170680.png)
![Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate](/img/structure/B13170687.png)
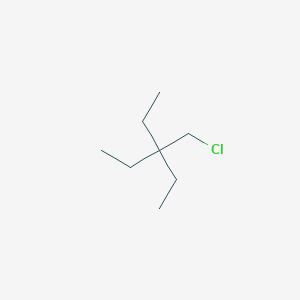
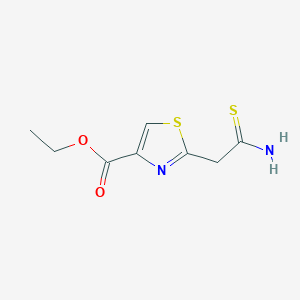


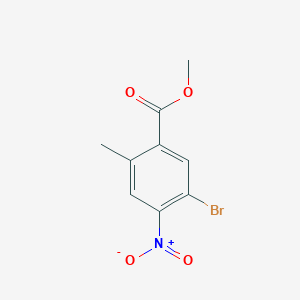
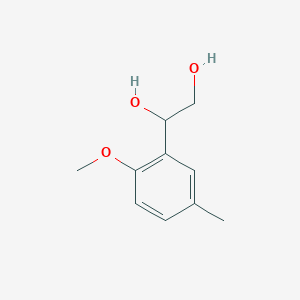
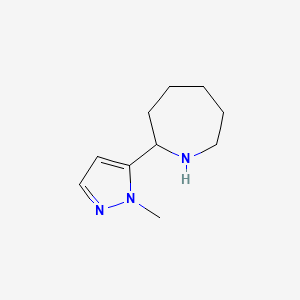
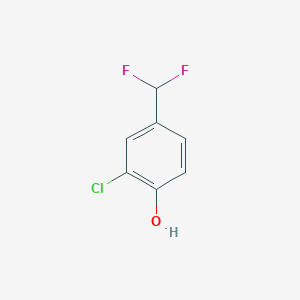
![Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170734.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid](/img/structure/B13170735.png)
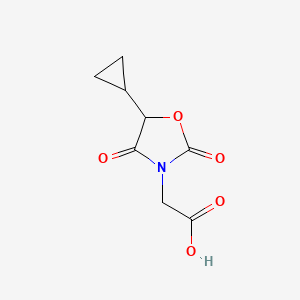
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene](/img/structure/B13170769.png)
